molecular formula C7H10N2O2S B3044982 N-methyl-N-(pyridin-2-yl)methanesulfonamide CAS No. 100868-76-6

N-methyl-N-(pyridin-2-yl)methanesulfonamide

Cat. No. B3044982
CAS RN: 100868-76-6
M. Wt: 186.23 g/mol
InChI Key: DMPWOUKEHUZQAR-UHFFFAOYSA-N
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Description

“N-methyl-N-(pyridin-2-yl)methanesulfonamide” is a chemical compound with the molecular weight of 215.28 . It is a solid substance and its IUPAC name is N-[3-(aminomethyl)-2-pyridinyl]-N-methylmethanesulfonamide .


Molecular Structure Analysis

The InChI code for “N-methyl-N-(pyridin-2-yl)methanesulfonamide” is 1S/C8H13N3O2S/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-methyl-N-(pyridin-2-yl)methanesulfonamide” is a solid substance . It has a molecular weight of 215.28 and its boiling point is 386.047°C at 760 mmHg . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Molecular and Supramolecular Structures

The compound N-methyl-N-(pyridin-2-yl)methanesulfonamide has been studied for its molecular and supramolecular structures. One study reports on the structures of derivatives of this compound, focusing on the torsion angles and hydrogen bonding patterns that vary across different derivatives. These variations influence the formation of dimers, supramolecular layers, and linear chains, showcasing the compound's potential in molecular engineering and design (Jacobs, Chan, & O'Connor, 2013).

Coordination with Silver Ions

Another area of research involves the coordination of N-methyl-N-(pyridin-2-yl)methanesulfonamide with silver ions. A study described the synthesis of a compound where the AgI atom is coordinated by two N atoms from two of these methanesulfonamidate anions, forming a dinuclear molecule. This research could have implications in the development of new materials with specific optical or electrical properties (Hu & Yeh, 2013).

Inhibitory Activity in HMG-CoA Reductase

In the field of biochemistry, N-methyl-N-(pyridin-2-yl)methanesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. One compound in this series demonstrated significant potency, suggesting potential applications in the treatment of hypercholesterolemia (Watanabe et al., 1997).

Catalysis in Organic Synthesis

This compound has also been explored in the context of catalysis. A study reported the synthesis of a novel ionic liquid derived from this compound, which showed excellent catalytic activity in the one-pot synthesis of 2-amino-3-cyanopyridines. This indicates its potential as a catalyst in organic synthesis processes (Tamaddon & Azadi, 2018).

Application in Molecular Rotation Control

Research has also been conducted on the use of this compound in controlling molecular rotation. A study demonstrated that the addition of methane sulfonic acid to a derivative led to the selective protonation and deceleration of rotation rates around certain molecular bonds, which could have implications in the development of molecular machines or sensors (Furukawa et al., 2020).

Crystallography and Material Science

Additionally, crystallographic studies of N-methyl-N-(pyridin-2-yl)methanesulfonamide have been instrumental in understanding its properties. These studies have revealed aspects such as hydrogen bonding, molecular coordination, and potential applications in material science (Dodoff, Varga, & Kovala-Demertzi, 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

N-methyl-N-pyridin-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9(12(2,10)11)7-5-3-4-6-8-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPWOUKEHUZQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=N1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633806
Record name N-Methyl-N-(pyridin-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100868-76-6
Record name N-Methyl-N-(pyridin-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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